Isotopic Enrichment: ≥99 Atom % ¹³C vs. 1.1% Natural Abundance — A ~90-Fold Signal Enhancement for NMR and MS Detection
Furan-2-yl(¹³C)methanol is specified at ≥99 atom % ¹³C at the α-hydroxymethyl position, compared with the natural isotopic abundance of ¹³C of approximately 1.1% at each carbon position in unlabeled furfuryl alcohol [1]. This represents a ≥90-fold enrichment of the NMR-active ¹³C nuclide at the target carbon. In ¹³C NMR spectroscopy (25.16 MHz, CDCl₃), the natural-abundance α-CH₂OH signal of furfuryl alcohol appears at δ 65.18 ppm with an intrinsic sensitivity limited by the 1.1% natural ¹³C abundance, requiring extended acquisition times for adequate signal-to-noise [2]. The ¹³C-labeled isotopologue delivers approximately 90-fold higher signal intensity at this position under identical acquisition parameters, enabling rapid, high-sensitivity detection of the hydroxymethyl carbon fate in kinetic and metabolic tracing experiments .
| Evidence Dimension | ¹³C isotopic abundance at α-hydroxymethyl position |
|---|---|
| Target Compound Data | ≥99 atom % ¹³C (vendor Certificate of Analysis specification) |
| Comparator Or Baseline | Unlabeled furfuryl alcohol (CAS 98-00-0): ~1.1% natural ¹³C abundance per carbon position |
| Quantified Difference | ≥90-fold enrichment (99% ÷ 1.1% ≈ 90×) |
| Conditions | Isotopic purity determined by mass spectrometry per supplier batch-specific Certificate of Analysis; natural abundance from IUPAC standard atomic weight tables |
Why This Matters
The ~90-fold isotopic enrichment directly determines the achievable limit of detection in ¹³C NMR experiments and the dynamic range of isotope-ratio mass spectrometry quantification, making this compound suitable for trace-level metabolite tracking where natural-abundance ¹³C NMR signals would be indistinguishable from noise.
- [1] IUPAC Commission on Isotopic Abundances and Atomic Weights. Isotopic composition of carbon: ¹²C = 98.93%, ¹³C = 1.07% (natural range 0.96–1.10 atom %). Pure Appl. Chem. 2016. View Source
- [2] MiMe DB / SDBS. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) of 2-Furanmethanol (MMDBc0047641). Chemical shift of α-CH₂OH: δ 65.18 ppm. Reference: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan. View Source
